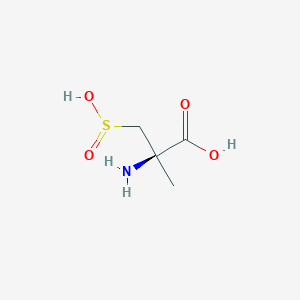
1-Butylnaphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C14H16O3S. It is a derivative of naphthalene, where a butyl group is attached to the first carbon and a sulfonic acid group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butylnaphthalene-2-sulfonic acid can be synthesized through the sulfonation of 1-butylnaphthalene. The process involves the reaction of 1-butylnaphthalene with sulfuric acid (H2SO4) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{C}_4\text{H}_9 + \text{H}_2\text{SO}4 \rightarrow \text{C}{10}\text{H}_6(\text{SO}_3\text{H})\text{C}_4\text{H}_9} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the sulfonation process is carried out in large reactors where the temperature and concentration of sulfuric acid are carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization or distillation to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butylnaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to form corresponding sulfonates.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonates
Reduction: Reduced sulfonates
Substitution: Halogenated or nitrated derivatives of this compound
Applications De Recherche Scientifique
1-Butylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-butylnaphthalene-2-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene, differing in the position of the sulfonic acid group.
2-Naphthalenesulfonic acid: Similar structure but without the butyl group.
Tobias acid (2-amino-1-naphthalenesulfonic acid): Contains an amino group in addition to the sulfonic acid group.
Uniqueness
1-Butylnaphthalene-2-sulfonic acid is unique due to the presence of the butyl group, which imparts different solubility and reactivity properties compared to other naphthalene sulfonic acids. This makes it particularly useful in applications where specific hydrophobic or hydrophilic interactions are required.
Propriétés
Numéro CAS |
85567-58-4 |
|---|---|
Formule moléculaire |
C14H16O3S |
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
1-butylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C14H16O3S/c1-2-3-7-13-12-8-5-4-6-11(12)9-10-14(13)18(15,16)17/h4-6,8-10H,2-3,7H2,1H3,(H,15,16,17) |
Clé InChI |
KGRKBAKQGAXOFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=CC2=CC=CC=C21)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


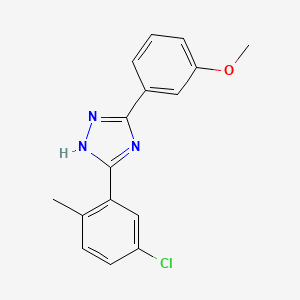

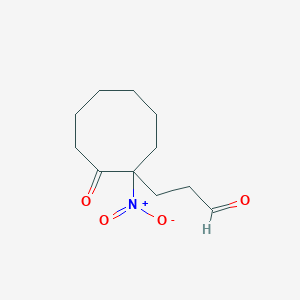

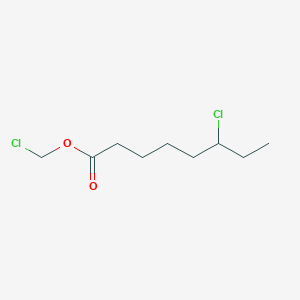
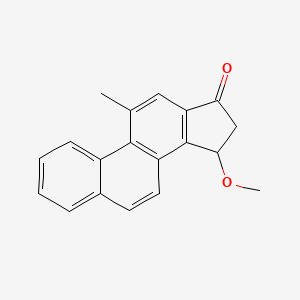

![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)

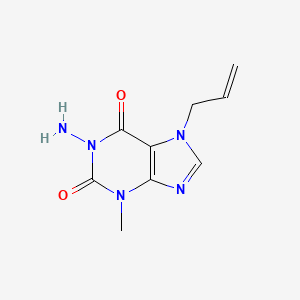
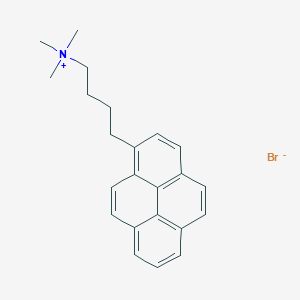
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
